ETHYL COUMARATE
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Overview
Description
Ethyl coumarate is a naturally occurring compound found in many plants, fruits, and vegetables. It is a member of the coumarin family and has been widely studied for its potential health benefits.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Activities : Ethyl coumarate demonstrates significant anti-inflammatory and antioxidant activities. It inhibits paw edema, reduces neutrophil and leukocyte migration, and decreases inflammatory mediators without causing gastric lesions (Filho et al., 2019).
Chemical Constituents and Biological Activities : In the study of the plant Alpinia kwangsiensis, this compound showed activity against bacteria like Staphylococcus aureus and Bacillus subtilis and exhibited antioxidant properties (Minh, 2018).
Role in Wine Fermentation : this compound is a significant precursor to 4-ethylphenol in wines affected by certain strains of Brettanomyces/Dekkera yeast. Its conversion into ethylphenols impacts the flavor profile of wine (Hixson et al., 2012).
Strong Self-Association Properties : this compound has been observed to have unusually strong self-association in solvents like carbon tetrachloride and chloroform, forming dimers with two hydrogen bonds (Kovac & Eglinton, 1971).
Synthesis of Novel Coumarin Derivatives : Research on the synthesis of new coumarin derivatives, which includes this compound, has shown promising antimicrobial activities. These synthesized compounds are significant in medicinal chemistry for their potential as therapeutic agents (Medimagh-Saidana et al., 2015).
Synthesis and Biological Investigations : The creation of novel thiazolidinone and oxadiazoline coumarin derivatives, including this compound, has shown potential in antiviral activities and as a subject of study in structure-activity relationships (Elhafez et al., 2003).
Synthesis for Biological Applications : Ethyl coumarin-3-carboxylate, closely related to this compound, is important in the synthesis of biologically active compounds. It has been used in producing compounds with industrial and biological significance (Abdel-Wahab et al., 2015).
Mechanism of Action
Target of Action
Ethyl trans-2-hydroxycinnamate, also known as ETHYL COUMARATE, primarily targets the Major NAD (P)H-flavin oxidoreductase . This enzyme plays a crucial role in the redox reactions in various biological processes.
Mode of Action
It is known that it interacts with the major nad (p)h-flavin oxidoreductase
Biochemical Pathways
Ethyl trans-2-hydroxycinnamate is involved in the phenylpropanoid pathway . This pathway is responsible for the biosynthesis of a wide variety of phenolic compounds, which play key roles in plant defense mechanisms, structural integrity, and other physiological functions . The compound is synthesized from trans-cinnamic acid through the action of the enzyme 2-hydroxylase .
Result of Action
It is known to be involved in the biosynthesis of 4-phenyl-2 h -chromen-2-one, a 4-aryl coumarin derivative .
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYHEKXHQYMRN-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17041-46-2 |
Source
|
Record name | Ethyl coumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does ethyl coumarate contribute to the aroma profile of wine?
A1: this compound itself doesn't directly contribute to the aroma we perceive in wine. Instead, certain yeast strains, specifically some Dekkera bruxellensis strains, can metabolize this compound into 4-ethylphenol. [] 4-Ethylphenol is a phenolic compound known for its characteristic "barnyard" or "medicinal" aroma, often associated with Brettanomyces spoilage in wine.
Q2: Are all yeast strains capable of converting this compound to 4-ethylphenol?
A2: No. Research has shown that the ability to convert this compound to 4-ethylphenol varies significantly among yeast strains. For example, studies have demonstrated that while Dekkera bruxellensis strains AWRI 1499 and AWRI 1608 readily produced 4-ethylphenol from this compound, strain AWRI 1613 did not. [] This difference highlights the importance of strain-specific metabolism in wine production.
Q3: Besides its role in wine, has this compound been identified in other contexts?
A3: Yes, this compound has been found in various plants and is being investigated for potential applications beyond winemaking. For instance, a study identified this compound as one of the major compounds present in a hydroalcoholic extract from Guazuma ulmifolia leaves. This extract exhibited significant anthelmintic activity against Haemonchus contortus, a parasitic nematode. []
Q4: How do researchers measure the levels of this compound in complex mixtures like wine?
A4: Accurately quantifying this compound in complex matrices like wine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) coupled with the use of deuterium-labeled analogues has proven effective in quantifying this compound and related compounds during wine production. [] This method allows researchers to track the evolution of these compounds throughout the fermentation and aging process.
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